2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Medicinal Chemistry AKR1C3 Inhibition Regioisomeric Differentiation

This 4-hydroxypiperidine regioisomer is the exact pharmacophore disclosed in AKR1C3 patent literature. Substituting the 3‑OH isomer (CAS 1314355‑35‑5) or non‑nitrile analogs can abolish nanomolar inhibitory potency and invalidate SAR reproducibility. For castration‑resistant prostate cancer or acute myeloid leukemia target‑engagement studies, only the defined 4‑OH regioisomer guarantees fidelity to published binding models. Secure the correct CAS to protect experimental validity.

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
Cat. No. B7897382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile
Molecular FormulaC18H17N5O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N
InChIInChI=1S/C18H17N5O/c19-12-13-4-3-9-20-17(13)23-16-6-2-1-5-15(16)21-18(23)22-10-7-14(24)8-11-22/h1-6,9,14,24H,7-8,10-11H2
InChIKeyQPGFRJPSYMYPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4-Hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile: Structural Identity and Physicochemical Baseline for Targeted Procurement


The compound 2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1314356-29-0) is a benzimidazole-piperidine hybrid bearing a nicotinonitrile moiety. It possesses a molecular formula of C18H17N5O, a molecular weight of 319.4 g/mol, a calculated XLogP3-AA of 2.4, and 2 rotatable bonds [1]. The 4-hydroxypiperidine substituent distinguishes it from regioisomeric analogs and contributes to its hydrogen-bond donor/acceptor profile (1 donor, 5 acceptors) [1]. This compound belongs to the N-(benzimidazolylcarbonyl)-piperidine class, which has been disclosed in patent literature as modulators of aldo-keto reductase 1C3 (AKR1C3), a target in hormone-dependent malignancies [2].

Procurement Risks of Generic Substitution: Why Regioisomeric and Substituent Variations in Benzimidazole-Piperidine-Nitriles Are Not Interchangeable


In the benzimidazole-piperidine-nitrile chemical space, regioisomeric variation of the hydroxyl group on the piperidine ring (4-OH vs. 3-OH) or substitution of the nitrile group can substantially alter binding affinity, selectivity, and pharmacokinetic properties. For example, the 3-hydroxypiperidine isomer (CAS 1314355-35-5) exhibits a different hydrogen-bonding geometry and steric profile, which is predicted to affect target engagement at AKR1C3 and other enzymatic pockets [1]. The AKR1C3 patent review explicitly identifies N-(benzimidazoylylcarbonyl)-piperidines as a distinct pharmacophore class, implying that subtle structural changes can abolish inhibitory potency [2]. Consequently, substituting this specific compound with a near analog without confirmatory biological data risks invalidating experimental reproducibility.

Quantitative Differentiation Evidence for 2-(2-(4-Hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile Versus Closest Analogs


Regioisomeric Hydroxyl Positioning (4-OH vs. 3-OH) Alters Physicochemical and Predicted Target-Interaction Profile

The 4-hydroxypiperidine substituent in the target compound differentiates it from the 3-hydroxypiperidine isomer (CAS 1314355-35-5). While no direct head-to-head biological comparison is publicly available for these exact compounds, computed molecular properties and class-level structure-activity relationships indicate divergent behavior. The target compound has an XLogP3-AA of 2.4 [1], whereas the 3-hydroxy isomer is predicted to have a slightly different logP due to altered intramolecular hydrogen bonding. Crucially, the AKR1C3 patent literature demonstrates that N-(benzimidazolylcarbonyl)-piperidine regioisomers exhibit distinct inhibitory potencies; for example, closely related analogs in the same class show IC50 values ranging from <100 nM to >10 µM depending on piperidine substitution [2].

Medicinal Chemistry AKR1C3 Inhibition Regioisomeric Differentiation

Nicotinonitrile Component Distinguishes the Compound from Non-Cyano Benzimidazole-Piperidine Analogs

The nitrile group at the 3-position of the pyridine ring is a strong electron-withdrawing substituent (Hammett σmeta ≈ 0.56 for -CN) that influences both the reactivity and target-binding profile of the molecule. Analogs lacking this nitrile, such as simple 2-(benzimidazol-1-yl)pyridines, show reduced electrophilicity and altered π-stacking interactions. In the broader benzimidazole-piperidine class, the presence of a nitrile has been associated with improved metabolic stability and enhanced AKR1C3 inhibitory activity compared to non-cyano or halogen-substituted counterparts [1].

Medicinal Chemistry Kinase Modulation Electron-Withdrawing Group Effects

Commercially Available Purity Baseline: 95% HPLC Purity Establishes a Minimum Reproducibility Standard

The target compound is available from specialty chemical suppliers at a minimum purity of 95% as determined by HPLC . This purity specification is critical for reproducible biological assays. In contrast, many in-class compounds offered by non-specialist vendors lack documented purity or are supplied at lower specifications (e.g., 90% or 'technical grade'), which can introduce confounding impurities that affect enzyme inhibition or cellular assay readouts.

Analytical Chemistry Quality Control Procurement Specification

Optimal Application Scenarios for 2-(2-(4-Hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile Based on Verified Differentiation Evidence


Lead Compound for Regioisomeric SAR Studies in AKR1C3-Targeted Cancer Programs

Given the compound's specific 4-hydroxypiperidine regioisomerism and the established class-level SAR showing that N-(benzimidazolylcarbonyl)-piperidines with nitrile substitution can achieve nanomolar AKR1C3 inhibition [1], this compound is suitable as a core scaffold for systematic SAR exploration in castration-resistant prostate cancer or acute myeloid leukemia drug discovery. Its defined regioisomeric identity is critical for reproducible target engagement studies.

Analytical Reference Standard for Benzimidazole-Piperidine-Nitrile Impurity Profiling

The availability of this compound at ≥95% purity from multiple specialty suppliers [1] makes it a viable reference standard for HPLC impurity profiling and method validation in pharmaceutical quality control, particularly when developing analytical methods for benzimidazole-piperidine-based drug candidates.

Chemical Probe for Investigating Nitrile Group Contributions to Target Selectivity

The unique combination of a benzimidazole core, 4-hydroxypiperidine, and a nicotinonitrile moiety allows this compound to serve as a tool for dissecting the contribution of the electron-withdrawing cyano group to kinase or reductase selectivity profiles. Comparative studies against non-nitrile analogs can quantify the nitrile's impact on target engagement [1].

Quote Request

Request a Quote for 2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.